[(2R)-1-glycylpyrrolidin-2-yl]methanol
Description
Structural Classification and Chirality of [(2R)-1-Glycylpyrrolidin-2-yl]methanol
This compound is classified as a dipeptide derivative. It is formed by creating an amide bond between the carboxyl group of glycine (B1666218) and the nitrogen atom of (2R)-pyrrolidin-2-yl]methanol (also known as D-prolinol). The molecule possesses a distinct architecture featuring a saturated five-membered nitrogen heterocycle (the pyrrolidine (B122466) ring) and a short peptide chain. nih.gov
A critical feature of this compound is its chirality. The designation "(2R)" in its name specifies the stereochemical configuration at the carbon atom at position 2 of the pyrrolidine ring. This carbon atom is a stereocenter because it is bonded to four different groups: the nitrogen atom within the ring, a hydrogen atom, the hydroxymethyl group (-CH₂OH), and the rest of the pyrrolidine ring. The "(R)" configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the attached groups by atomic number. masterorganicchemistry.com The specific three-dimensional arrangement of these groups is a defining characteristic of the molecule. nih.govmasterorganicchemistry.com
Below is a table summarizing the key chemical properties of the compound.
| Property | Value |
| IUPAC Name | 2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone nih.gov |
| Molecular Formula | C₇H₁₄N₂O₂ nih.gov |
| Molecular Weight | 158.20 g/mol nih.gov |
| Topological Polar Surface Area | 66.6 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| SMILES | C1CC@@HCO nih.gov |
| InChIKey | NBKHGGGZPVKEKG-ZCFIWIBFSA-N nih.gov |
Significance of Pyrrolidine Scaffolds in Modern Organic Chemistry Research
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in modern drug discovery and organic synthesis. researchgate.netnih.gov This scaffold is considered "privileged" because it is frequently found in a vast number of biologically active compounds, including natural products and pharmaceuticals. nbinno.comfrontiersin.org The significance of the pyrrolidine scaffold is enhanced by several key attributes:
Three-Dimensionality : Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar, a feature sometimes referred to as "pseudorotation". researchgate.netnih.gov This allows for a better exploration of three-dimensional space, which is crucial for designing molecules that can fit into the complex binding sites of biological targets like enzymes and receptors. nih.gov
Pharmacokinetic Properties : The inclusion of a pyrrolidine motif can impart desirable pharmacokinetic properties to a drug candidate, influencing its metabolic stability and bioavailability. nbinno.com
Versatility : The pyrrolidine ring system can be readily functionalized, allowing chemists to attach various substituents in specific spatial orientations to optimize interactions with biological targets. nbinno.com
The prevalence of this scaffold is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in medicine. nih.gov
Role of Glycyl Moieties in Peptide Chemistry and Non-Peptidic Structures
The glycyl moiety is derived from glycine, the simplest of the 20 common proteinogenic amino acids. In peptide chemistry, the formation of a peptide bond links amino acids together to form polypeptide chains. khanacademy.org Glycine is unique because its side chain is a single hydrogen atom. This has several important consequences:
Flexibility : Lacking a bulky side chain, the glycyl residue imparts significant conformational flexibility to a peptide backbone. This allows the peptide to adopt a wider range of secondary structures.
Simplicity in Synthesis : As the simplest peptide building block, glycylglycine (B550881) (a dipeptide of glycine) is often used in the synthesis of more complex peptides. wikipedia.org
Buffering Agent : Due to its low toxicity, glycylglycine is also useful as a biological buffer. wikipedia.org
Overview of the (2R)-Stereochemistry and its Implications for Molecular Recognition and Function
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding biological activity. khanacademy.org The term "(2R)" specifies the absolute configuration at the chiral center of the pyrrolidine ring in this compound. masterorganicchemistry.com This precise spatial arrangement is not a trivial detail; it is critical for molecular recognition. nih.gov
Living organisms are inherently chiral, composed of biomolecules like L-amino acids and D-sugars. acs.org Consequently, biological systems, such as enzyme active sites and cell surface receptors, are also chiral. This means they can distinguish between different enantiomers (non-superimposable mirror-image isomers) of a chiral molecule. acs.org The interaction between a chiral molecule and a biological target is often compared to a hand fitting into a glove; the left hand will not fit properly into a right-handed glove.
The implications of this principle are profound:
Differential Biological Activity : Two enantiomers of a chiral compound can have dramatically different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. acs.org
Specificity in Binding : The specific (2R) configuration of this compound dictates how its functional groups (the hydroxymethyl, the glycyl moiety) are oriented in space. This orientation determines how well the molecule can form specific interactions (e.g., hydrogen bonds, van der Waals forces) with a chiral binding site. nih.govresearchgate.net A molecule with the opposite, or (2S), configuration would present these groups in a different spatial arrangement, leading to a different binding affinity and biological response.
Therefore, the (2R)-stereochemistry is a crucial determinant of the molecule's function, governing its interactions with other chiral entities at the molecular level.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c8-4-7(11)9-3-1-2-6(9)5-10/h6,10H,1-5,8H2/t6-/m1/s1 |
InChI Key |
NBKHGGGZPVKEKG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2r 1 Glycylpyrrolidin 2 Yl Methanol
Enantioselective Synthesis of the (2R)-Pyrrolidin-2-yl]methanol Core
The chiral center at the 2-position of the pyrrolidine (B122466) ring is a critical determinant of the molecule's biological activity. Therefore, the enantioselective synthesis of the (2R)-pyrrolidin-2-yl]methanol core, also known as (R)-prolinol, is of paramount importance. Various strategies have been developed to achieve high enantiopurity.
Strategies Utilizing Chiral Pool Precursors (e.g., from L-Proline Derivatives)
One of the most direct and economically viable methods for synthesizing the (2R)-pyrrolidin-2-yl]methanol core is through the use of chiral pool precursors. L-proline, a naturally occurring amino acid, serves as an excellent and inexpensive starting material. nih.govnih.gov The synthesis begins with the protection of the nitrogen atom of L-proline, often with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. The carboxylic acid group is then activated, for instance by conversion to a mixed anhydride (B1165640) or an ester, to facilitate reduction.
The key step in this approach is the reduction of the proline derivative. Powerful reducing agents are required to convert the carboxylic acid or its ester derivative to the corresponding primary alcohol.
Common Reducing Agents for Proline Derivatives:
| Reducing Agent | Typical Solvent | Key Characteristics |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Highly reactive, non-selective, high yields. nih.gov |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Milder than LiAlH₄, can offer better selectivity. nih.gov |
| Borane (BH₃) complexes (e.g., BH₃·THF) | Tetrahydrofuran (THF) | Chemoselective for carboxylic acids over esters. |
This chiral pool approach is advantageous due to the high enantiomeric purity of the starting material, which is directly transferred to the final product. nih.gov
Asymmetric Catalytic Approaches for Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidine ring from achiral or prochiral starting materials. researchgate.net One notable method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various olefins. acs.orgrsc.org This approach can generate highly substituted pyrrolidine rings with excellent stereocontrol. acs.org
While this method is highly efficient for creating densely substituted pyrrolidines, its application to the synthesis of 2-substituted pyrrolidines like (2R)-pyrrolidin-2-yl]methanol requires careful selection of the azomethine ylide and the dipolarophile to control both regioselectivity and stereoselectivity. acs.org Copper(I)-catalyzed enantioselective [3+2] cycloaddition reactions of glycine (B1666218) imines with alkene derivatives have shown promise in achieving high enantio- and diastereoselectivity. morressier.com
Stereodivergent Synthesis of Amino Alcohol Scaffolds
Stereodivergent synthesis provides a flexible platform to access different stereoisomers of a target molecule from a common starting material. acs.orgnih.gov This is particularly useful in medicinal chemistry for studying structure-activity relationships. For the synthesis of 2-substituted pyrrolidines, stereoselectivity can often be controlled by the choice of catalyst or reagents. acs.orggoogle.com
For instance, a stereospecific annulation reaction involving oxime ether-tethered cyclopropane (B1198618) diesters allows for exceptional diastereoselectivity, providing access to either 2,5-trans- or 2,5-cis-substituted pyrrolidines by simply reversing the order of addition of the catalyst and substrate. acs.org While the primary goal is the (2R) isomer, these methods highlight the advanced control that modern synthetic chemistry can exert over stereochemical outcomes.
Reductive Transformations of Pyrrolidine Precursors
The final step in many synthetic routes to (2R)-pyrrolidin-2-yl]methanol involves the reduction of a carbonyl group at the 2-position of the pyrrolidine ring. nih.gov As mentioned in the chiral pool section, the reduction of L-proline or its esters is a common strategy. nih.gov
Another approach involves the catalytic hydrogenation of substituted pyrrole (B145914) systems. These aromatic precursors can be fully reduced to afford functionalized pyrrolidines with high diastereoselectivity. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with high conversion and diastereomeric excess. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for controlling the stereochemistry of the newly formed chiral centers. researchgate.net
Introduction of the Glycyl Moiety: Amidation and Peptide Coupling Strategies
Once the (2R)-pyrrolidin-2-yl]methanol core is obtained, the next step is the introduction of the glycyl moiety. This is achieved through an amide bond formation, a reaction central to peptide synthesis. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking an activated glycine derivative.
To facilitate this reaction, the glycine must first have its amino group protected to prevent self-polymerization. Common N-protecting groups for glycine include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The carboxylic acid of the N-protected glycine is then activated using a coupling reagent.
Examples of Common Peptide Coupling Reagents:
| Reagent | Full Name | Byproducts | Notes |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Soluble urea | Often used with HOBt or HOAt to suppress racemization. nih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HOBt, tetramethylurea | Highly efficient and widely used. organic-chemistry.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt, tetramethylurea | Generally more effective than HBTU, especially for hindered couplings. |
The choice of coupling reagent and reaction conditions is critical to ensure high yields and to avoid racemization of the chiral center in the pyrrolidine core. organic-chemistry.orgacs.org The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction. nih.gov
Purification and Isolation Techniques for Enantiomerically Pure [(2R)-1-Glycylpyrrolidin-2-yl]methanol
Achieving high enantiomeric purity is critical for the application of chiral compounds. For this compound, purification and isolation techniques are focused on removing impurities from the synthesis and separating any potential diastereomers or enantiomeric contaminants.
Crystallization: Crystallization is a powerful technique for the purification of solid compounds. google.com The crude product obtained after synthesis can be dissolved in a suitable solvent or a mixture of solvents and allowed to crystallize. google.com The choice of solvent is crucial and is often determined empirically. For compounds like chiral pyrrolidine-2-yl-methanol derivatives, mixtures of alcohols and water or organic solvents like n-propylacetate or i-propylacetate have been used. google.com Recrystallization from a polar aprotic solvent, such as acetonitrile, can be employed for further purification to achieve high chemical and enantiomeric purity, often exceeding 99% enantiomeric excess (ee). google.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. nih.govsigmaaldrich.com The selection of the appropriate chiral column and mobile phase is essential for effective separation. nih.govsigmaaldrich.com For analytical purposes, chiral HPLC can be used to determine the enantiomeric excess of the final product. On a preparative scale, it can be used to isolate the desired enantiomer from a racemic or diastereomeric mixture. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another effective technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption. google.com
The table below summarizes common purification techniques applicable to achieving enantiomerically pure this compound.
| Technique | Principle | Key Considerations | Expected Purity |
| Crystallization | Difference in solubility between the desired compound and impurities. | Solvent selection, cooling rate, and initial purity of the crude product. | >99% ee can be achieved with optimized conditions. google.com |
| Recrystallization | Further purification of a crystallized solid. | Choice of a different solvent system to remove remaining impurities. | High chemical and enantiomeric purity. google.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. | Analytical determination of ee and preparative isolation of pure enantiomers. nih.gov |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Offers faster separations and is more environmentally friendly. | High enantiomeric excess (>99.9% ee) has been reported for similar compounds. google.com |
Scalability Considerations and Process Chemistry for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.
Process Optimization and Safety: For the synthesis of chiral pyrrolidine-2-yl-methanol derivatives, processes have been developed to overcome the limitations of earlier methods, aiming for good yields and high enantiomeric purity on a larger scale. google.com Key aspects of process chemistry include the selection of cost-effective and readily available starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and throughput. gappeptides.com Safety is a primary concern in large-scale synthesis, and a thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions, is essential. researchgate.net
Peptide Coupling on a Large Scale: The peptide coupling step is a critical part of the synthesis. While solid-phase peptide synthesis (SPPS) is common in laboratory settings, solution-phase synthesis is often more amenable to large-scale production. gappeptides.com Solution-phase methods can be more cost-effective and allow for easier purification of the final product. rsc.org The choice of coupling reagents is also important for scalability; reagents that are inexpensive, efficient, and produce easily removable byproducts are preferred. americanpeptidesociety.org Continuous flow chemistry is an emerging technology that offers several advantages for peptide synthesis on a larger scale, including improved heat and mass transfer, better reaction control, and the potential for automation. researchgate.net
Downstream Processing and Purification: The scalability of purification methods is a significant consideration. While preparative chromatography can be used, it is often expensive and time-consuming for large quantities. Crystallization is generally the preferred method for large-scale purification due to its efficiency and lower cost. google.com The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a key aspect of process development.
The following table outlines key scalability considerations for the production of this compound.
| Consideration | Key Factors | Impact on Scalability |
| Raw Material Sourcing | Cost, availability, and quality of L-proline, glycine derivatives, and coupling reagents. | Directly affects the economic viability of the process. |
| Synthetic Route | Number of steps, overall yield, and process mass intensity (PMI). | A shorter, higher-yielding route is more efficient and sustainable. rsc.org |
| Reaction Conditions | Temperature and pressure control, mixing efficiency, and heat transfer. | Crucial for maintaining reaction control and ensuring safety on a large scale. gappeptides.com |
| Purification Method | Choice between chromatography and crystallization. | Crystallization is generally more scalable and cost-effective for large quantities. google.com |
| Waste Management | Volume and nature of waste streams generated. | Efficient processes with minimal waste are more environmentally friendly and cost-effective. gappeptides.com |
| Regulatory Compliance | Adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications. | Essential for ensuring the quality and safety of the final product. |
Stereochemical Characterization and Conformational Analysis of 2r 1 Glycylpyrrolidin 2 Yl Methanol
Determination of Absolute and Relative Configurations of the Pyrrolidine (B122466) and Glycyl Centers.
The absolute configuration of the chiral center in the pyrrolidine ring of [(2R)-1-glycylpyrrolidin-2-yl]methanol is designated as (2R). This nomenclature indicates that at the C2 position of the pyrrolidine ring, the substituents are arranged in a specific orientation according to the Cahn-Ingold-Prelog priority rules. The glycyl moiety, derived from the achiral amino acid glycine (B1666218), does not possess a chiral center. Therefore, the stereochemistry of the entire molecule is determined by the single chiral center at the C2 position of the pyrrolidine ring.
The relative configuration between the hydroxymethyl group at C2 and the glycyl substituent at N1 is fixed due to the cyclic nature of the pyrrolidine ring. The glycyl group is attached to the nitrogen atom, which is part of the ring, and its position relative to the hydroxymethyl group is determined by the ring's geometry.
Conformational Preferences and Dynamics of the Pyrrolidine Ring and Glycyl Side Chain.
The five-membered pyrrolidine ring is not planar and exists in a puckered conformation to relieve torsional strain. The two primary puckering conformations are the "endo" and "exo" forms, often described as envelope or twist conformations. In the context of proline derivatives, these are also referred to as DOWN (Cγ-endo) and UP (Cγ-exo) puckers. nih.govresearchgate.net The puckering of the pyrrolidine ring significantly influences the orientation of the substituents. The presence of a substituent at the C4 position can strongly influence the preference for one pucker over the other due to stereoelectronic effects. nih.govnih.govresearchgate.net For instance, 4R-hydroxyproline tends to favor an exo ring pucker. nih.gov
A crucial aspect of the conformational dynamics of N-acylproline derivatives, including this compound, is the cis-trans isomerization around the amide bond formed between the glycyl carbonyl carbon and the pyrrolidine nitrogen. Due to the steric hindrance between the glycyl α-carbon and the pyrrolidine ring, the energy barrier for this rotation is relatively high, leading to the possible existence of both cis and trans conformers in solution. nih.gov The exo ring pucker is known to stabilize the trans amide bond, while an endo pucker is strongly favored in a cis amide bond. nih.gov Studies on the related compound, glycyl-L-proline, have shown that both cis and trans configurations can coexist. akjournals.com
The glycyl side chain itself has conformational freedom, primarily defined by the torsion angles of the N-Cα and Cα-C bonds. However, the attachment to the rigid pyrrolidine ring restricts this flexibility compared to a more open-chain peptide.
Influence of Substituents on Stereochemical Stability and Interconversion Barriers.
Substituents on the pyrrolidine ring can significantly impact its conformational preferences and the energy barriers for interconversion between different puckered forms and between the cis and trans amide isomers. For example, the introduction of fluorine at the C4 position has been shown to have a pronounced effect on the ring pucker due to stereoelectronic interactions. nih.gov While this compound itself is unsubstituted at C3 and C4, understanding these principles is key to predicting its behavior.
The nature of the N-acyl group also influences the cis-trans equilibrium of the amide bond. The steric bulk and electronic properties of the glycyl group in this compound will play a role in determining the relative populations of the cis and trans isomers. The energy barrier to rotation around the Cα-C' bond in an isolated L-proline residue has been a subject of study to understand these dynamics. nih.gov
Computational studies on proline-related catalysts have shown that substituents on the ring can alter the relative stabilities of different transition states in chemical reactions, highlighting the importance of substituent effects on stereochemical outcomes. researchgate.net
Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, CD Spectroscopy).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the stereochemical and conformational analysis of proline-containing molecules. 1H NMR spectroscopy can provide information about the cis-trans isomerization of the prolyl amide bond, as the chemical shifts of the α-protons of both the proline and the preceding residue are sensitive to this conformation. nih.gov For this compound, the protons on the pyrrolidine ring and the glycyl methylene (B1212753) protons would exhibit distinct chemical shifts depending on the cis or trans nature of the amide bond. Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, which is crucial for determining the relative orientation of different parts of the molecule in each conformer. 13C NMR chemical shifts are also sensitive to the conformation of the pyrrolidine ring and the cis-trans isomerism. chemicalbook.com
Circular Dichroism (CD) Spectroscopy is particularly useful for studying chiral molecules and their secondary structure. htlbio.com The CD spectrum of this compound would be expected to show characteristic signals arising from the chiral pyrrolidine moiety. The shape and intensity of the CD spectrum can be sensitive to the conformation of the molecule, including the pyrrolidine ring pucker and the cis-trans amide bond isomerism. nih.gov Studies on prolinol-derived compounds have demonstrated their potential for exhibiting strong CD signals. scispace.com The CD spectra of proline-containing peptides are often characterized by specific bands that can be correlated with particular secondary structures, such as the polyproline II (PPII) helix. nih.govnih.gov
X-ray Crystallography and Diffraction Studies for Solid-State Conformation.
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov A crystal structure of this compound would unambiguously determine the absolute configuration of the chiral center, the puckering of the pyrrolidine ring, and the conformation of the glycyl side chain.
Derivatization and Analogue Synthesis of 2r 1 Glycylpyrrolidin 2 Yl Methanol
Functionalization of the Pyrrolidinyl Nitrogen and Hydroxymethyl Group
The [(2R)-1-glycylpyrrolidin-2-yl]methanol scaffold possesses two primary sites for direct functionalization: the terminal amino group of the glycyl residue and the primary hydroxymethyl group. The pyrrolidine (B122466) nitrogen itself is part of a stable amide linkage and is not typically functionalized directly without cleavage of the glycyl group. Synthetic efforts focus on N-acylation, N-alkylation of the glycyl amine, and various transformations of the hydroxymethyl group.
The amino group of the glycyl moiety is readily acylated to introduce a wide variety of substituents. A common strategy involves the reaction of (R)-pyrrolidin-2-yl]methanol with an activated acyl derivative, such as a chloroacetyl chloride, to form an intermediate like (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can then be further modified. researchgate.netgoogle.com This approach allows for the introduction of diverse chemical functionalities, ranging from simple alkyl and aryl groups to complex heterocyclic systems.
The hydroxymethyl group can undergo reactions typical of primary alcohols, including oxidation, esterification, and etherification. However, a more prominent modification in the development of analogues is its bioisosteric replacement, most notably with a nitrile group to form a cyanopyrrolidine ring. google.comresearchgate.net This transformation fundamentally alters the electronic properties of that position, converting a hydrogen-bond donating hydroxyl group into an electron-withdrawing, weakly basic nitrile. The synthesis of such analogues, for instance, can be achieved by treating an amide precursor like (S)-1-(chloroacetyl)pyrrolidine-2-carboxamide with a dehydrating agent. researchgate.net
| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |
| Glycyl Amino Group | N-Acylation | Chloroacetyl chloride, THF | N-Chloroacetyl | researchgate.net |
| Glycyl Amino Group | N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amine | tandfonline.com |
| Hydroxymethyl Group | Bioisosteric Replacement | Dehydration of corresponding amide (e.g., with TCT, POCl₃) | Nitrile (Cyanopyrrolidine) | researchgate.netgoogle.com |
| Hydroxymethyl Group | Oxidation | BAIB/TEMPO | Carboxylic Acid | |
| Hydroxymethyl Group | Esterification | Acyl chloride, Base | Ester | |
| Hydroxymethyl Group | Etherification | Alkyl halide, Williamson ether synthesis conditions | Ether |
Modifications at the Glycyl Residue and Extension to Oligopeptide Mimetics
Extending the peptide chain leads to the formation of oligopeptide mimetics. This is accomplished by coupling the N-terminus of the glycyl moiety with additional amino acids. An example of this approach is the synthesis of analogues of glycyl-L-prolyl-L-glutamic acid (GPE), where the N-benzyloxycarbonyl-glycyl-L-proline dipeptide is coupled with various glutamic acid analogues to produce modified tripeptides. nih.gov Such extensions allow for the introduction of greater structural complexity and the potential to mimic larger peptide motifs.
| Modification Strategy | Description | Synthetic Approach | Example Precursors | Reference |
| Amino Acid Substitution | The glycyl residue is replaced with other natural or unnatural α- or β-amino acids. | Standard peptide coupling of the pyrrolidine core with a protected amino acid. | (R)-pyrrolidin-2-yl]methanol, Boc-protected β-amino acids. | mdpi.com |
| α-Carbon Substitution | Introduction of alkyl or aryl substituents on the α-carbon of the glycyl unit. | Alkylation of a glycine (B1666218) enolate equivalent coupled to the pyrrolidine core. | N/A | |
| Peptide Extension | Elongation of the peptide chain from the N-terminus of the glycyl group. | Stepwise solid-phase or solution-phase peptide synthesis. | N-benzyloxycarbonyl-glycyl-L-proline, glutamic acid analogues. | nih.gov |
Synthesis of Structural Analogues and Bioisosteres of this compound
The synthesis of structural analogues often involves bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to modulate physicochemical characteristics without drastically altering the core structure. drughunter.com More profound changes are achieved through scaffold hopping, where the entire pyrrolidine core is replaced by a different heterocyclic system.
Bioisosterism is a key strategy for fine-tuning molecular properties. drughunter.com In analogues of this compound, two common targets for bioisosteric replacement are the amide bond of the glycyl moiety and the C-terminal hydroxymethyl group.
The amide bond can be replaced with various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles or 1,2,3-triazoles, to increase metabolic stability and alter hydrogen bonding patterns. nih.gov The synthesis of these bioisosteres involves multi-step sequences, often culminating in a cycloaddition reaction to form the desired heterocycle. nih.gov Another replacement is the trifluoroethylamine group, which mimics the electronics of the carbonyl group and reduces the basicity of the amine. drughunter.com
As previously mentioned, the hydroxymethyl group is frequently replaced with a cyanoguanidine group. This changes the geometry from sp³ to sp² at the functional carbon and replaces a protic group with an aprotic, polar one. Another approach is to replace the hydroxymethyl with a phosphonate (B1237965) group, creating an analogue of an α-amino acid. nih.gov
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Amide Bond | 1,2,4-Oxadiazole, 1,2,3-Triazole | Mimics H-bonding, enhances metabolic stability. | drughunter.comnih.gov |
| Amide Bond | Trifluoroethylamine | Mimics carbonyl electronics, reduces amine basicity. | drughunter.com |
| Hydroxymethyl Group | Nitrile (cyano) | Increases polarity and electrophilicity, removes H-bond donor. | nih.gov |
| Hydroxymethyl Group | Phosphonate | Acts as a phosphonic analogue of an α-amino acid. | nih.gov |
| Pyrrolidine Ring | Thiazolidine Ring | Introduces a heteroatom, alters ring pucker and size. |
Scaffold hopping involves replacing the central pyrrolidine ring with a structurally distinct scaffold while maintaining the spatial orientation of key functional groups. oatext.com This strategy is used to explore novel chemical space and develop new molecular frameworks. The pyrrolidine ring itself is considered a "privileged scaffold" in drug discovery due to its frequent appearance in bioactive molecules and its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.netnih.gov
In the context of DPP-4 inhibitors, for which the this compound scaffold is a common starting point, scaffold hopping has led to the development of diverse heterocyclic cores. nih.gov Examples include replacing the pyrrolidine with piperidine, piperazine, or more complex bicyclic and tricyclic systems. mdpi.comnih.govoatext.com The synthesis of these new scaffolds often requires entirely different synthetic routes compared to the original pyrrolidine-based series. For instance, tricyclic guanine (B1146940) scaffolds have been designed as effective bioisosteric replacements for xanthine-based structures, demonstrating the power of scaffold hopping to move between distinct chemical classes. osti.gov
Incorporating Heteroatoms and Ring Fusions within the Pyrrolidine Framework
Altering the fundamental structure of the pyrrolidine ring by incorporating additional heteroatoms or by fusing it with other ring systems provides another avenue for creating structural analogues. These modifications significantly influence the scaffold's conformation, polarity, and steric profile.
The introduction of heteroatoms, such as oxygen or sulfur, into the pyrrolidine ring can be achieved through various synthetic methodologies, including catalyzed carbocyclization of appropriately substituted amines. researchgate.net For example, a Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et₂Zn can yield methylenepyrrolidine derivatives that can be further modified. researchgate.net
Ring-fused pyrrolidines, such as pyrrolo[2,1-a]isoquinolines or cis-fused hexahydro-6H- nih.govoatext.comresearchgate.nettriazolo[4′,3′:1,5]pyrrolo[3,2-c]pyridines, create rigid, conformationally constrained structures. nih.govthieme.de The synthesis of these complex systems often relies on powerful chemical transformations. A common method for constructing fused pyrrolidine scaffolds is the 1,3-dipolar cycloaddition of azomethine ylides, which can be performed as a one-pot, three-component reaction to generate significant molecular complexity efficiently. acs.org Other strategies include intramolecular Michael additions and palladium-catalyzed hydroarylation to yield 3-aryl pyrrolidines. tandfonline.comchemrxiv.org These advanced scaffolds serve as platforms for the attachment of glycyl and other side chains to generate novel analogues.
Reactivity and Reaction Mechanisms of 2r 1 Glycylpyrrolidin 2 Yl Methanol
Nucleophilic Reactivity of the Pyrrolidinyl Nitrogen and Hydroxyl Group
The [(2R)-1-glycylpyrrolidin-2-yl]methanol molecule possesses two primary nucleophilic centers: the nitrogen atom of the terminal amino group and the oxygen atom of the hydroxyl group. The pyrrolidinyl nitrogen, being part of a tertiary amide, exhibits significantly reduced nucleophilicity due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. acs.org
The terminal primary amine of the glycyl residue is the most nucleophilic site under neutral or basic conditions. It readily participates in reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
The hydroxyl group, a primary alcohol, also functions as a potent nucleophile, particularly in the presence of a base to form the corresponding alkoxide. It can undergo O-acylation with acyl halides or anhydrides and O-alkylation. The relative reactivity of the primary amine versus the hydroxyl group can often be controlled by adjusting the reaction pH. At acidic pH, the amine is protonated and non-nucleophilic, allowing for selective reactions at the hydroxyl group.
Table 1: Comparison of Nucleophilic Reactivity in this compound
| Functional Group | Relative Nucleophilicity | Typical Reactions | Influencing Factors |
|---|---|---|---|
| Primary Amine (-NH₂) | High | Acylation, Alkylation, Schiff Base Formation | pH (protonation deactivates), Steric Hindrance |
| Hydroxyl Group (-OH) | Moderate | O-Acylation, O-Alkylation, Etherification | Base catalysis (formation of alkoxide enhances nucleophilicity) |
| Pyrrolidinyl Nitrogen (Amide) | Very Low | Acylation (under harsh conditions) | Resonance stabilization of the amide bond |
This is an interactive data table. You can sort and filter the data as needed.
Reactivity of the Glycyl Amide Bond: Hydrolysis and Transamidation
The tertiary amide bond in this compound, formed between the glycyl moiety and the proline ring, is characterized by significant resonance stabilization. This makes it kinetically stable and resistant to cleavage compared to secondary amides. acs.orglibretexts.org
Hydrolysis: The hydrolysis of this amide bond to yield glycine (B1666218) and (2R)-pyrrolidin-2-ylmethanol requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. rsc.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to cleave the C-N bond. libretexts.org Enzymatic hydrolysis can also be achieved by specific proteases, known as pro-lidases, which are capable of cleaving Xaa-Pro dipeptides. acs.org
Transamidation: Transamidation, the exchange of the amino group of the amide with another amine, is a thermodynamically challenging reaction that typically requires catalysis. mdpi.com Metal catalysts or organocatalysts can be employed to activate the amide bond. mdpi.com For instance, the reaction with a primary amine in the presence of a suitable catalyst could lead to the formation of a new amide and the release of (2R)-pyrrolidin-2-ylmethanol. The mechanism often involves coordination of the catalyst to the amide carbonyl, increasing its susceptibility to nucleophilic attack. mdpi.com
Cyclization and Rearrangement Reactions Involving the this compound Scaffold
The structure of this compound is predisposed to intramolecular reactions, particularly cyclization.
Diketopiperazine Formation: One of the most common intramolecular reactions for dipeptides or their derivatives is the formation of a cyclic dipeptide, known as a diketopiperazine. Under thermal conditions or with base catalysis, the terminal amino group of the glycyl moiety can attack the amide carbonyl carbon. This intramolecular cyclization, followed by the elimination of methanol (B129727), would lead to the formation of a six-membered diketopiperazine ring. The rigid structure of the proline ring facilitates this cyclization process. nih.gov
Rearrangement Reactions: Rearrangement reactions involving the proline scaffold are well-documented, often proceeding through intermediates that allow for the modification of the ring structure. nih.govnih.gov While specific rearrangements for this compound are not extensively reported, analogous proline derivatives can undergo transformations like ring expansion or contraction under specific synthetic conditions. organic-chemistry.org
Stereoselectivity and Diastereoselectivity in Reactions Involving this compound
The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring makes this compound a valuable chiral auxiliary and building block in asymmetric synthesis. researchgate.netwikipedia.org The rigid conformation of the five-membered ring effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face. organic-chemistry.org
When used as a catalyst or a chiral ligand in metal-catalyzed reactions, the stereochemistry of the pyrrolidine ring can induce high levels of enantioselectivity or diastereoselectivity in the product. libretexts.orgmdpi.com For example, in aldol (B89426) or Michael addition reactions where the molecule acts as an organocatalyst, the formation of a transient enamine with a carbonyl compound would occur in a stereodefined manner, leading to a preferred stereochemical outcome upon reaction with an electrophile. libretexts.org
Table 2: Examples of Stereoselective Reactions with Proline Derivatives
| Reaction Type | Role of Proline Derivative | Typical Stereoselectivity | Mechanistic Rationale |
|---|---|---|---|
| Aldol Reaction | Organocatalyst | High enantioselectivity (ee) | Formation of a chiral enamine intermediate directs the approach of the aldehyde. libretexts.org |
| Michael Addition | Organocatalyst | High ee and diastereoselectivity (dr) | Chiral iminium ion formation controls the facial selectivity of the nucleophilic attack. |
| Alkylation | Chiral Auxiliary | High diastereoselectivity | The bulky proline scaffold blocks one face of the reactive intermediate (e.g., an enolate). |
| Reduction of Ketones | Chiral Ligand for Metal Hydride | High enantioselectivity | Coordination of the metal to the chiral ligand creates a chiral environment around the reducing agent. researchgate.net |
This is an interactive data table. You can sort and filter the data as needed.
The diastereoselectivity of reactions on the molecule itself is also significant. For instance, the reduction of a ketone introduced at the glycyl side chain would be influenced by the existing stereocenter, leading to a preferential formation of one diastereomer over the other.
Mechanistic Investigations through Kinetic and Spectroscopic Studies
The mechanisms of reactions involving this compound can be elucidated through a combination of kinetic experiments and spectroscopic analysis.
Kinetic Studies: Kinetic studies are crucial for determining reaction rates, rate laws, and activation parameters, which provide insight into the transition state of a reaction. beilstein-journals.orgnih.gov For example, the hydrolysis of the glycyl amide bond can be monitored over time by quantifying the appearance of the products (glycine and (2R)-pyrrolidin-2-ylmethanol) using techniques like High-Performance Liquid Chromatography (HPLC). By measuring the initial rates at different reactant concentrations, the order of the reaction with respect to each component can be determined. rsc.orgnih.gov Spectrophotometric methods, such as UV-Vis spectroscopy, can also be employed if a chromophoric group is involved or introduced. beilstein-journals.orgnih.gov
Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, as well as for probing non-covalent interactions that may influence the reaction pathway. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. researchgate.net Two-dimensional NMR techniques like NOESY can reveal through-space interactions, providing information about the molecule's conformation and the stereochemistry of reaction products. Monitoring a reaction in situ using NMR can also allow for the detection of transient intermediates. rsc.org
Mass Spectrometry (MS): ESI-MS and other mass spectrometry techniques are used to determine the molecular weights of products and intermediates, confirming proposed reaction pathways. researchgate.netwm.edu Tandem MS (MS/MS) can provide structural information through fragmentation patterns. wm.edu
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of reactant functional groups (e.g., the amide C=O stretch) and the appearance of product functional groups during a reaction. researchgate.net
These combined approaches allow for a detailed understanding of the reaction mechanisms, including the identification of rate-determining steps and the role of stereochemistry in controlling the reaction outcome.
Computational and Theoretical Investigations of 2r 1 Glycylpyrrolidin 2 Yl Methanol
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of [(2R)-1-glycylpyrrolidin-2-yl]methanol. These calculations provide insights into the molecule's stability, reactivity, and various other properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for these purposes. researchgate.net
The conformational properties of the molecule can be determined by analyzing its molecular energy. researchgate.net By calculating the energies of different spatial arrangements (conformers) of this compound, the most stable structures can be identified. This is essential as the conformation of the molecule can significantly influence its biological activity.
Furthermore, quantum chemical calculations can elucidate the electronic properties, such as the distribution of electron density, which is critical for understanding how the molecule interacts with other molecules. The reactivity of this compound can be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
| Dipole Moment | D Debyes | Measures the polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations provide information about molecules in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution. mdpi.com MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with solvent molecules. mdpi.com
For this compound, MD simulations can reveal its conformational flexibility in aqueous solution. The proline ring in the molecule has a significant impact on its structure, and MD simulations can show how the ring puckers and how the glycyl and methanol (B129727) side chains orient themselves in water. mdpi.comnih.gov These simulations can also shed light on the trans-cis isomerization of the peptide bond between the glycyl and pyrrolidine (B122466) moieties, a key conformational feature of proline-containing peptides. mdpi.com
The results of MD simulations are often presented as trajectories that can be analyzed to identify the most populated conformations, the transitions between them, and the timescale of these motions. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target.
Ligand-Target Interaction Modeling
Understanding how this compound interacts with biological targets, such as proteins or enzymes, is fundamental to elucidating its mechanism of action. Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target. plos.org
In these simulations, this compound would be placed in the binding site of a target protein, and various possible binding poses would be evaluated based on a scoring function that estimates the binding affinity. This process helps in identifying the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. plos.org
The modeling can reveal which amino acid residues in the target's binding site are crucial for molecular recognition. For this compound, the hydroxyl and amide groups are likely to be important hydrogen bond donors and acceptors, while the pyrrolidine ring can engage in hydrophobic interactions. Visualizing these binding modes provides a structural basis for the molecule's biological activity.
Table 2: Illustrative Ligand-Target Interactions for this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue on Target |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Amine (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |
| Pyrrolidine Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
Note: This table presents potential interactions for illustrative purposes.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. arxiv.org For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies is particularly valuable.
NMR chemical shifts are highly sensitive to the electronic environment of each atom. nih.gov Computational tools, including machine learning approaches, can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. nih.govarxiv.org These predictions can aid in the assignment of experimental NMR spectra and provide insights into the molecule's three-dimensional structure in solution.
Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. researchgate.net These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule. arxiv.org
Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH2- (glycyl) | 3.5 - 3.7 | Singlet |
| -CH- (pyrrolidine) | 3.8 - 4.0 | Multiplet |
| -CH2-OH | 3.4 - 3.6 | Multiplet |
| -NH2 | 7.8 - 8.2 | Broad Singlet |
| -OH | 4.5 - 5.0 | Triplet |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values can vary based on solvent and other conditions.
Analysis of Non-Covalent Interactions within the Molecule and with Solvents
Non-covalent interactions play a crucial role in determining the conformation of this compound and its interactions with the surrounding environment. These interactions, although weaker than covalent bonds, collectively have a significant impact on molecular structure and stability.
Intramolecular non-covalent interactions, such as hydrogen bonds between the hydroxyl or amide groups and other parts of the molecule, can lead to specific folded conformations. The analysis of these interactions can reveal preferences for certain spatial arrangements.
Applications of 2r 1 Glycylpyrrolidin 2 Yl Methanol in Advanced Organic Synthesis Research
[(2R)-1-Glycylpyrrolidin-2-yl]methanol as a Chiral Building Block in Complex Molecule Synthesis
The stereochemically defined structure of this compound makes it an invaluable starting material for the synthesis of enantiomerically pure complex molecules. The pyrrolidine (B122466) ring provides a rigid and predictable conformational bias, which is essential for transferring stereochemical information during a synthetic sequence.
While direct studies detailing the use of this compound in the asymmetric construction of novel heterocyclic scaffolds are not extensively documented in publicly available literature, the broader class of chiral pyrrolidine derivatives is widely employed for this purpose. The primary amine of the glycyl group and the secondary amine of the pyrrolidine ring, along with the hydroxyl group, offer multiple points for chemical modification and cyclization reactions.
It is anticipated that this compound could serve as a key starting material for the synthesis of various fused and spirocyclic heterocyclic systems. For instance, the glycyl unit can be elaborated into more complex side chains, which can then undergo intramolecular cyclization with the pyrrolidine nitrogen or the C2-methanol group. The inherent chirality of the starting material would ensure the stereocontrolled formation of new stereocenters in the resulting heterocyclic products. The diverse applications of pyrrolidine-based scaffolds in medicinal chemistry and materials science underscore the potential of this compound in generating novel and valuable molecular frameworks.
The stereospecific synthesis of biomacromolecule analogs, particularly oligonucleotides with modified backbones, is a critical area of research for therapeutic and diagnostic applications. Chiral pyrrolidine-2-yl-methanol derivatives have been identified as versatile building blocks in the synthesis of oligonucleotides carrying chiral phosphonate (B1237965) moieties. google.com The defined stereochemistry at the C2 position of the pyrrolidine ring is crucial for controlling the stereochemistry of the newly formed phosphorus-containing linkages in the oligonucleotide backbone.
The presence of the glycyl moiety in this compound offers an additional site for conjugation or further modification, which could be exploited to attach reporter groups, delivery agents, or other functionalities to the oligonucleotide analog. This makes the compound a potentially valuable tool for creating sophisticated and multifunctional biomacromolecules with precisely controlled three-dimensional structures.
Utilization as a Precursor for Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The structural features of this compound make it an excellent candidate for derivatization into a variety of chiral ligands for both metal-catalyzed and organocatalytic transformations. Chiral pyrrolidinylmethanols, in general, are known to be useful ligands in metal-catalyzed reactions and as organocatalysts. researchgate.net
The nitrogen and oxygen atoms within this compound can act as coordination sites for a wide range of transition metals. By modifying the glycyl and hydroxyl groups, it is possible to synthesize a diverse library of bidentate, tridentate, or even tetradentate ligands. For example, acylation or alkylation of the primary amine of the glycyl moiety can introduce phosphine, pyridine, or other coordinating groups.
These tailored ligands can then be complexed with metals such as rhodium, iridium, palladium, ruthenium, or copper to generate chiral metal catalysts. Such catalysts are expected to be effective in a variety of enantioselective transformations. The rigid pyrrolidine backbone helps to create a well-defined chiral environment around the metal center, which is essential for high enantioselectivity.
Table of Potential Metal-Complex Catalyst Applications
| Catalyst Type | Potential Enantioselective Transformation |
| Rhodium Complexes | Asymmetric Hydrogenation, Hydroformylation |
| Iridium Complexes | Asymmetric Hydrogenation, C-H Activation |
| Palladium Complexes | Asymmetric Allylic Alkylation, Cross-Coupling |
| Ruthenium Complexes | Asymmetric Hydrogenation, Transfer Hydrogenation |
| Copper Complexes | Asymmetric Conjugate Addition, Cyclopropanation |
The pyrrolidine motif is a privileged structure in organocatalysis, famously exemplified by proline and its derivatives. nih.gov The secondary amine of the pyrrolidine ring in this compound can participate in enamine or iminium ion catalysis, similar to other proline-based organocatalysts.
Furthermore, the glycyl and hydroxyl groups can act as hydrogen bond donors or acceptors, enabling bifunctional catalysis where the catalyst activates both the nucleophile and the electrophile. Derivatives of this compound, such as amides or ureas formed from the glycyl moiety, could be designed to promote a wide range of organocatalytic reactions with high stereocontrol.
Catalysts derived from this compound are anticipated to be effective in a variety of key enantioselective transformations that are fundamental to modern organic synthesis.
C-C Bond Formation: Chiral ligands derived from this scaffold can be employed in metal-catalyzed enantioselective carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Michael additions, and allylic alkylations. Similarly, organocatalysts based on this structure could effectively catalyze asymmetric aldol and Michael reactions.
Hydrogenations: Metal complexes bearing ligands derived from this compound are expected to be potent catalysts for the asymmetric hydrogenation of prochiral olefins, ketones, and imines. The development of efficient and highly enantioselective hydrogenation catalysts is of great industrial importance for the synthesis of chiral pharmaceuticals and fine chemicals.
Cycloadditions: The well-defined chiral environment created by ligands derived from this compound could be utilized to control the stereochemical outcome of various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. These reactions are powerful tools for the rapid construction of complex cyclic and polycyclic molecules.
Explorations in Bioorganic Chemistry Research Mechanistic and Structural Focus
Design Principles for Non-Peptidic α-Helix Mimetics Incorporating Pyrrolidinyl-Glycyl Scaffolds
The α-helix is a prevalent secondary structure in proteins and a critical mediator of protein-protein interactions (PPIs). rsc.orgnih.gov The development of small, non-peptidic molecules that can mimic the spatial arrangement of key amino acid side chains on an α-helix is a significant goal in medicinal chemistry. nih.gov Pyrrolidinyl-glycyl scaffolds are valuable components in the design of such mimetics due to several key principles.
Conformational Pre-organization: The inherent rigidity of the pyrrolidine (B122466) ring restricts the conformational freedom of the scaffold. nih.govresearchgate.net This pre-organization helps to project appended functional groups in defined spatial vectors, mimicking the presentation of side chains from one face of an α-helix, typically at the i, i+4, and i+7 positions. nih.govresearchgate.net This reduces the entropic penalty upon binding to a target protein, a favorable characteristic for potent inhibitors.
Scaffold Versatility: The pyrrolidinyl-glycyl core can be readily synthesized and modified. Functional groups representing various amino acid side chains can be attached to the scaffold to target specific "hot spots" on a protein's surface. nih.gov This modularity allows for the creation of libraries of compounds to screen against different PPIs. rsc.org
Improved Physicochemical Properties: Unlike peptide-based inhibitors, these non-peptidic mimetics often exhibit enhanced metabolic stability and cell permeability. The pyrrolidine motif can also improve aqueous solubility, a crucial property for research compounds. pharmablock.com
Various scaffolds, including oligobenzamides and terphenyls, have been developed to mimic α-helices. nih.govrsc.orgresearchgate.netfigshare.com The pyrrolidinyl-glycyl unit can be incorporated into such designs to introduce specific turn structures and optimize the orientation of side-chain surrogates for effective disruption of targeted PPIs. nih.govnih.gov
Investigation of Molecular Recognition and Binding Modes with Protein Targets (e.g., enzymes, receptors) via Structural Studies
Understanding how a ligand binds to its protein target at an atomic level is fundamental to mechanism-based drug design. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the binding modes of derivatives containing the glycyl-pyrrolidine scaffold. nih.govnih.govmdpi.comspringernature.com
A prominent class of enzymes targeted by glycyl-pyrrolidine derivatives is the dipeptidyl peptidase (DPP) family, particularly DPP-4, a serine protease. pharmablock.commdpi.com X-ray crystal structures of DPP-4 in complex with inhibitors containing this scaffold reveal a consistent pattern of molecular recognition.
S1 Pocket Interaction: The pyrrolidine ring typically occupies the S1 subsite of the enzyme, a hydrophobic pocket that accommodates proline residues of natural substrates. The ring's conformation and substituents are critical for achieving high binding affinity. researchgate.net
Covalent and Non-covalent Interactions: Many potent inhibitors feature a functional group, such as a nitrile, attached to the pyrrolidine ring. This group can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. pharmablock.comnih.gov
Hydrogen Bonding Network: The glycyl portion and other functionalities on the scaffold form a network of hydrogen bonds with key residues in the active site, such as Tyr547, Glu205, and Glu206, further stabilizing the enzyme-inhibitor complex. pharmablock.commdpi.com
These structural studies provide a detailed blueprint of the critical interactions governing molecular recognition, guiding the rational design of more potent and selective compounds. researchgate.netnih.gov
| Interaction Type | Ligand Moiety | Protein Residue(s) | Significance |
| Hydrophobic Interaction | Pyrrolidine Ring | S1 Pocket (hydrophobic residues) | Anchors the inhibitor in the active site. |
| Reversible Covalent Bond | Nitrile or Ketoamide | Ser630 (catalytic serine) | Significantly increases binding affinity and duration. |
| Hydrogen Bonding | Glycyl Amide, Hydroxyl | Tyr547, Glu205, Glu206, Arg125 | Orients the inhibitor and stabilizes the complex. |
| Cation-π Interaction | Pyrrolidine Nitrogen (protonated) | His95, Tyr547 | Contributes to binding affinity. |
This interactive table summarizes common binding interactions observed in structural studies of glycyl-pyrrolidine derivatives with enzymes like DPP-4.
Role as a Scaffold for Chemical Probes in Target Engagement Studies (excluding clinical imaging/diagnostics)
Verifying that a molecule interacts with its intended protein target within a complex biological system is a critical step in chemical biology research. The [(2R)-1-glycylpyrrolidin-2-yl]methanol scaffold is well-suited for the development of chemical probes to perform such target engagement studies. These probes are research tools designed to confirm binding, map active sites, or quantify target occupancy, distinct from agents used for clinical diagnostics.
The scaffold can be chemically modified to incorporate various functional tags:
Affinity Tags: A biotin (B1667282) group can be appended, allowing for the pull-down and identification of target proteins from cell lysates using streptavidin-coated beads.
Reporter Tags: A fluorophore can be attached to the scaffold. A change in the fluorophore's properties (e.g., fluorescence polarization) upon binding to a high-molecular-weight protein can be used to quantify the interaction. nih.gov
Reactive Groups: For activity-based protein profiling (ABPP), a latent reactive group (a "warhead") can be incorporated. After initial non-covalent binding directed by the glycyl-pyrrolidine core, this warhead can form a covalent bond with a nearby reactive residue in the active site, allowing for subsequent detection and analysis of the labeled protein. nih.gov
These chemical probes enable researchers to confirm that a designed molecule reaches and interacts with its intended target in a cellular context, providing crucial evidence for the proposed mechanism of action. nih.gov
Fundamental Studies on Enzyme Inhibition Mechanisms with Glycyl-Pyrrolidine Derivatives (excluding therapeutic outcomes)
The glycyl-pyrrolidine framework is a cornerstone for inhibitors of serine proteases like dipeptidyl peptidase-4 (DPP-4). mdpi.comnih.gov Fundamental kinetic studies are essential for characterizing the precise mechanism by which these compounds inhibit enzyme activity. nih.gov
A key mechanistic feature of many advanced glycyl-pyrrolidine derivatives is reversible covalent inhibition . researchgate.netnih.govyoutube.com This mechanism combines the selectivity of non-covalent recognition with the potency and prolonged duration of covalent bond formation. nih.gov
The process can be described by a two-step kinetic model:
Initial Non-covalent Binding (E + I ⇌ E·I): The inhibitor (I) first binds reversibly to the enzyme's active site (E) to form an initial non-covalent complex (E·I). This step is governed by an initial binding constant (Ki) and is driven by interactions such as hydrogen bonds and hydrophobic effects. nih.gov
Covalent Adduct Formation (E·I ⇌ E-I): A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of Ser630 in DPP-4) attacks an electrophilic "warhead" on the inhibitor (e.g., a nitrile or aldehyde group). This forms a covalent, yet reversible, adduct (E-I). pharmablock.comnih.gov
The reversibility of the covalent bond is a key feature, preventing permanent inactivation of off-target proteins and mitigating potential toxicity. nih.gov Kinetic analyses, including measurements of association (kon) and dissociation (koff) rates, allow for a detailed understanding of the inhibitor's potency and residence time on the target enzyme. nih.gov The inhibition type is often characterized as mixed or non-competitive, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
| Inhibitor Class | Warhead Example | Covalent Adduct | Reversibility | Kinetic Profile |
| Nitrile-based | -C≡N | Thioimidate or Imidate | Yes (Hydrolysis) | Slow-on, Slow-off |
| Ketoamide-based | -CO-CO-NHR | Hemiketal | Yes (Hydrolysis) | Fast-on, Variable-off |
| Boronic acid-based | -B(OH)₂ | Boronate ester | Yes (Hydrolysis) | Fast-on, Fast-off |
This interactive table outlines the mechanisms of different classes of reversible covalent inhibitors built upon similar scaffolds.
Conformational Restriction and Its Impact on Biological Recognition (structural aspects)
The three-dimensional shape of a molecule is paramount for its ability to be recognized by a protein. researchgate.net The pyrrolidine ring within the this compound scaffold imposes significant conformational restrictions that are crucial for biological activity. nih.gov
Unlike flexible acyclic structures, the five-membered pyrrolidine ring is non-planar and adopts specific puckered conformations, typically described as "envelope" or "twist" forms. nih.govfrontiersin.org The specific pucker (e.g., Cγ-endo or Cγ-exo) is influenced by the substituents on the ring. nih.govnih.gov This puckering has profound consequences for molecular recognition:
Defined Dihedral Angles: The ring's structure fixes the backbone dihedral angles (phi, ψ) in a manner that mimics the turn regions of peptides or the geometry of natural substrates like proline. nih.govacs.org
Orienting Substituents: The puckered conformation orients the substituents on the ring (such as the hydroxymethyl group and the point of attachment for the glycyl moiety) in specific pseudo-axial or pseudo-equatorial positions. nih.gov This precise spatial arrangement is critical for fitting into the complementary shape of a protein's binding pocket. nih.gov
Reduced Entropy of Binding: By locking the molecule into a limited set of conformations, one of which is the "bioactive" conformation, the entropic cost of binding is significantly reduced. frontiersin.org When a flexible molecule binds to a protein, it loses a great deal of rotational and translational freedom, which is entropically unfavorable. A rigid molecule has less freedom to lose, leading to a more favorable free energy of binding (ΔG) and, consequently, higher affinity. researchgate.net
In essence, the conformational restriction of the pyrrolidine ring serves to pre-organize the ligand into a shape that is optimized for recognition by its biological target, providing a structural foundation for the development of high-affinity inhibitors and probes. acs.orgnih.gov
Future Research Directions and Outlook for 2r 1 Glycylpyrrolidin 2 Yl Methanol
Development of More Sustainable and Efficient Synthetic Routes
The future synthesis of [(2R)-1-glycylpyrrolidin-2-yl]methanol and its analogs will increasingly focus on green and sustainable methodologies to minimize environmental impact and improve economic feasibility. Traditional multi-step syntheses, often originating from proline, are effective but can involve hazardous reagents and generate significant waste. Future research is expected to pivot towards biocatalytic and chemo-enzymatic routes. For instance, the use of enzymes like imine reductases (IREDs) or engineered proline dehydrogenases could offer highly enantioselective pathways from simple precursors. The merging of biocatalysis with photocatalysis is another emerging frontier, potentially enabling C-H activation and functionalization under mild conditions.
Furthermore, the principles of atom economy and process intensification will drive the development of one-pot or continuous-flow processes. These methods reduce the need for intermediate purification steps, minimize solvent usage, and allow for safer, more controlled reaction conditions. The adoption of greener solvents, such as deep eutectic solvents derived from prolinol itself, is also an area of active investigation, potentially allowing the catalyst to also act as the reaction medium.
Table 1: Comparative Overview of Synthetic Strategies for Chiral Prolinol Derivatives
| Synthetic Strategy | Typical Precursors | Key Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | L-Proline, Glutamic Acid | Well-established, versatile | Reducing hazardous reagents (e.g., metal hydrides), improving atom economy |
| Biocatalytic Synthesis | Acyclic amines, keto acids | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and engineering (e.g., IREDs), process optimization for industrial scale |
| Flow Chemistry | Various simple building blocks | Enhanced safety and control, easy scale-up, process intensification | Integration of multiple reaction steps, development of immobilized catalysts |
| Photocatalytic Methods | Unfunctionalized pyrrolidines | Access to novel bond formations, use of light as a reagent | Combining with biocatalysis for one-pot asymmetric synthesis |
Expansion of Applications in Diverse Asymmetric Catalytic Systems
The core utility of chiral pyrrolidine (B122466) derivatives lies in asymmetric organocatalysis, and the future for this compound involves expanding its application to a wider and more complex range of chemical transformations. While prolinol ethers are well-known for catalyzing Michael additions and Diels-Alder reactions, the glycyl moiety in the target compound introduces a peptide-like feature that can be exploited for more sophisticated catalytic systems. rsc.orgacs.org
Future research will likely explore its use in cascade or domino reactions, where multiple bonds are formed in a single operation with high stereocontrol. nih.gov For example, iminium-enamine cascade sequences to construct complex polycyclic systems are a promising avenue. nih.gov The bifunctional nature of the molecule, with its hydroxyl and amide groups, could be leveraged for cooperative catalysis, where these groups help to organize substrates in the transition state through hydrogen bonding, enhancing both reactivity and selectivity. Exploring its efficacy in novel cycloadditions, such as [3+2] or formal [3+2] reactions, could yield highly substituted chiral pyrrolidines, which are valuable scaffolds in medicinal chemistry. researchgate.net
Table 2: Potential Expanded Asymmetric Catalysis Applications
| Reaction Type | Potential Substrates | Anticipated Outcome | Key Advantage of this compound |
|---|---|---|---|
| Asymmetric Diels-Alder | α,β-Unsaturated aldehydes, dienes | Highly functionalized cyclohexenes (>95% ee) | Potential for enhanced exo/endo selectivity through hydrogen bonding. acs.org |
| Cascade Michael/Aldol (B89426) | Nitroolefins, enals, ketones | Complex carbocycles with multiple stereocenters (>90% ee) | Bifunctional activation stabilizing multiple transition states. rsc.org |
| Vinylogous Michael Addition | Dicyanoalkenes, α,β-unsaturated aldehydes | Chiral γ-functionalized carbonyls (>95% ee) | Control over remote stereocenters. rsc.org |
| Formal [3+2] Cycloaddition | Vinylcyclopropanes, enals | Substituted cyclopentanes with high diastereoselectivity | Synergy with a metal co-catalyst to control complex stereochemical outcomes. researchgate.net |
Advanced Computational Modeling and Machine Learning for Structure-Property Prediction
The rational design of next-generation catalysts based on the this compound scaffold will be heavily influenced by advanced computational techniques. Density Functional Theory (DFT) calculations are already instrumental in elucidating reaction mechanisms and understanding the origins of enantioselectivity in proline-catalyzed reactions. researchgate.netnih.gov Future work will involve more complex modeling of transition states, particularly for cascade reactions, to precisely predict stereochemical outcomes. The use of specific functionals and basis sets, such as B3LYP/6-31G(d), has become a standard for achieving a good balance between accuracy and computational cost in these systems. researchgate.netresearchgate.netnih.govscirp.org
A significant future direction lies in the application of machine learning (ML) and artificial intelligence (AI). ML models, including Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can be trained on experimental or computationally generated datasets to predict catalyst performance. acs.orgnih.gov This approach can rapidly screen virtual libraries of catalyst derivatives to identify candidates with enhanced selectivity or broader substrate scope, thereby accelerating the catalyst development cycle. These predictive models can significantly reduce the need for extensive experimental screening. acs.org
Table 3: Computational and Machine Learning Approaches for Catalyst Design
| Technique | Application | Key Parameters/Metrics | Future Outlook |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition state analysis, reaction mechanism elucidation | Functional (e.g., B3LYP), Basis Set (e.g., 6-31G(d)), Solvation Model | Modeling of complex, multi-component reaction pathways and non-covalent interactions. |
| Machine Learning (ML) - SVM | Predicting enantioselectivity from catalyst structure | Accuracy, Matthews Correlation Coefficient (cc), Mean Absolute Error (MAE) | Development of more robust models trained on larger, more diverse datasets. acs.orgnih.gov |
| Machine Learning (ML) - ANN | Classification of catalysts (high/low selectivity), QSAR | Precision, Recall, F1-Score, Area Under Curve (AUC) | Integration into automated synthesis platforms for closed-loop catalyst optimization. medium.comspotintelligence.com |
Exploration of Novel Reactivity Patterns and Chemical Transformations
Future research will aim to unlock novel reactivity patterns by using this compound in unconventional catalytic systems. A particularly promising area is the merger of organocatalysis with other catalytic fields, such as photoredox or electrocatalysis. This synergistic approach can enable reactions that are inaccessible to each individual catalyst. For example, combining the chiral environment provided by the pyrrolidine catalyst with a photoredox catalyst could allow for the enantioselective generation of radical intermediates and their subsequent stereocontrolled trapping.
Another avenue involves exploring the bifunctional nature of the molecule to catalyze transformations beyond traditional aminocatalysis. The hydroxyl and amide functionalities could participate in relay catalysis or act as hydrogen-bond donors to activate substrates in novel ways. This could lead to the development of catalysts for challenging reactions like asymmetric C-H functionalization or the enantioselective synthesis of axially chiral compounds. The unique peptide-like side chain may also allow for self-assembly into supramolecular structures, creating a chiral catalytic environment that mimics enzymes and promotes unusual reactivity.
Design of Multifunctional Scaffolds for Complex Chemical Biology Research
The this compound scaffold holds significant promise for applications in chemical biology, moving beyond its role as a simple catalyst. Its structure, combining a rigid chiral pyrrolidine ring with a flexible dipeptide-like unit, makes it an ideal building block for creating complex, multifunctional molecules.
One major future direction is its incorporation into Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. The pyrrolidinyl-glycyl-methanol structure could serve as a novel, versatile linker between a protein-of-interest (POI) binder and an E3 ligase ligand, with its stereochemistry potentially influencing the stability and efficacy of the resulting ternary complex.
Another exciting application is in the synthesis of modified Peptide Nucleic Acids (PNAs). PNAs are DNA mimics with a peptide-like backbone that can bind to DNA and RNA with high affinity and specificity. The pyrrolidine moiety can introduce conformational constraints into the PNA backbone, potentially enhancing binding affinity and cellular uptake. arxiv.org The glycyl-methanol portion offers a convenient handle for further functionalization, for example, with delivery agents or fluorescent probes for diagnostic applications. researchgate.net
Table 4: Illustrative Design of a PROTAC Using the this compound Scaffold
| PROTAC Component | Function | Example Moiety based on the Scaffold |
|---|---|---|
| Warhead (POI Binder) | Binds to the target Protein of Interest (POI) | A known inhibitor of the target protein (e.g., a kinase inhibitor) |
| Linker | Connects the warhead and the E3 ligase ligand | Derived from this compound |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN) | Thalidomide or a derivative |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2R)-1-glycylpyrrolidin-2-yl]methanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves nucleophilic substitution or reductive amination. For this compound, introducing the glycyl group to the pyrrolidine ring may require protecting the hydroxymethyl group to prevent side reactions. Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and base selection (e.g., NaH or KCO) critically affect stereoselectivity. Chiral HPLC or polarimetry should validate enantiomeric excess post-synthesis .
Q. How can researchers confirm the absolute configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. Using programs like SHELXL (SHELX suite), researchers can refine crystal structures to assign the (2R) stereochemistry. If crystals are unavailable, comparative circular dichroism (CD) with known chiral analogs or Mosher’s ester analysis can provide indirect evidence .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The hydroxymethyl group may render the compound hygroscopic. Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) combined with LC-MS monitoring can identify decomposition pathways, such as oxidation of the alcohol to a ketone .
Q. Which analytical techniques are most effective for purity assessment?
- Methodological Answer : Use a combination of:
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (210–254 nm) for quantifying impurities.
- NMR : H and C NMR to confirm structural integrity, with COSY or HSQC for resolving overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing racemization in this compound production?
- Methodological Answer : Racemization often occurs under basic or high-temperature conditions. Strategies include:
- Using mild bases (e.g., DIEA) and low temperatures (0–4°C).
- Employing flow chemistry to reduce reaction time and improve heat dissipation.
- Incorporating chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis .
Q. How should researchers resolve contradictions in stereochemical data between computational predictions and experimental results?
- Methodological Answer : Discrepancies may arise from force field limitations in molecular modeling. Validate computational predictions (e.g., DFT calculations) with experimental
- Compare calculated vs. observed NOE (Nuclear Overhauser Effect) patterns in NMR.
- Re-examine crystallization conditions (e.g., solvent choice) that might favor unexpected conformers .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico platforms like:
- SwissADME : To predict logP, bioavailability, and blood-brain barrier permeability.
- AutoDock Vina : For docking studies to assess binding affinity to biological targets (e.g., enzymes or receptors).
- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys or Pistachio) for route optimization .
Q. How do structural modifications to the pyrrolidine ring influence bioactivity compared to this compound?
- Methodological Answer : Conduct comparative SAR studies:
- Replace the glycyl group with acetyl or benzoyl groups to assess hydrogen-bonding effects.
- Modify the hydroxymethyl group to a carboxylate or amine for polarity adjustments.
- Use enzyme inhibition assays (e.g., IC measurements) or cellular uptake studies to quantify changes in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
